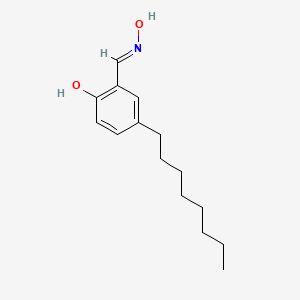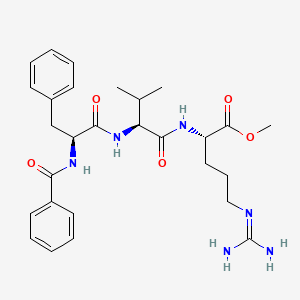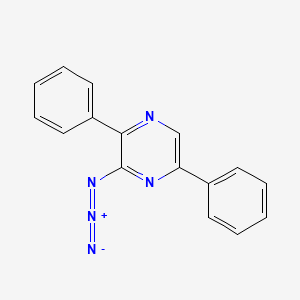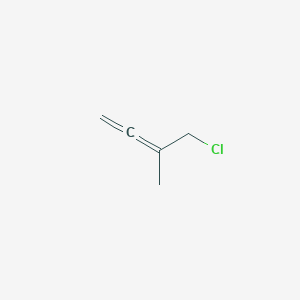
Benzaldehyde oxime, 2-hydroxy, 5-octyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde oxime, 2-hydroxy, 5-octyl: is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.3486 g/mol This compound is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a hydroxy group at the 2-position and an octyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde oxime, 2-hydroxy, 5-octyl can be synthesized through the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base . The reaction typically occurs at room temperature in methanol, yielding a mixture of E- and Z-isomers . The specific conditions for the synthesis of the 2-hydroxy, 5-octyl derivative may involve additional steps to introduce the octyl group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde oxime, 2-hydroxy, 5-octyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxy and octyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted benzaldehyde compounds .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde oxime, 2-hydroxy, 5-octyl has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of benzaldehyde oxime, 2-hydroxy, 5-octyl involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity or alter protein function. Additionally, the hydroxy and octyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde oxime: The parent compound, which lacks the hydroxy and octyl substitutions.
Salicylaldoxime: A similar compound with a hydroxy group at the 2-position but without the octyl group.
2-Hydroxy-5-nonylbenzaldehyde oxime: A closely related compound with a nonyl group instead of an octyl group.
Uniqueness: Benzaldehyde oxime, 2-hydroxy, 5-octyl is unique due to the presence of both the hydroxy and octyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-[(E)-hydroxyiminomethyl]-4-octylphenol |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16-18/h9-12,17-18H,2-8H2,1H3/b16-12+ |
InChI-Schlüssel |
QSWRBFIQTJUYGA-FOWTUZBSSA-N |
Isomerische SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)/C=N/O |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)


![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)






![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

